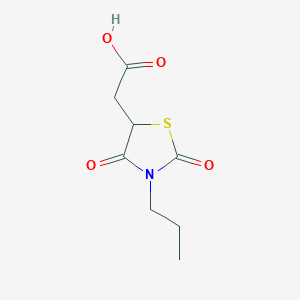
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Gold Nanoparticles as Catalysts : The study by Cano et al. (2014) explores the use of air-stable gold nanoparticles ligated by secondary phosphine oxides, including tert-butyl(naphthalen-1-yl)phosphine oxide, as catalysts for the hydrogenation of substituted aldehydes. These nanoparticles demonstrated high conversions and chemoselectivities for various substrates, attributing to the novel stabilizer's role in the catalytic activity and selectivity (Cano, Chapman, Urakawa, & van Leeuwen, 2014).
Organic Synthesis Enhancements : The work by Bai et al. (2015) introduced a benzannulation method using aromatic tert-butyl ynol ethers for constructing 1-Naphthols, demonstrating high efficiency and excellent regioselectivity. This method is valuable for organic synthesis, offering good functional group compatibility and a broad substrate scope (Bai, Yin, Liu, & Zhu, 2015).
Environmental and Material Science
Biodegradation of Naphthenic Acids : Research by Johnson et al. (2012) isolated a strain of Mycobacterium that degraded synthetic naphthenic acids found in weathered crude oils and oil sands, demonstrating the biotransformation potential of alkyl branched aromatic alkanoic naphthenic acids via two different pathways. This study contributes to understanding the microbial degradation of persistent environmental pollutants (Johnson, West, Swaih, Folwell, Smith, Rowland, & Whitby, 2012).
Synthesis and Application in Photoluminescence : Wang et al. (2013) synthesized Re(I) complexes based on terpyridine derivatives, including those with tert-butyl groups, to study their photoluminescence properties. These complexes show potential for applications in light-emitting devices and sensors, highlighting the versatility of tert-butyl substituted compounds in material science (Wang, Xu, Zhang, Li, Wang, Li, Jing, Huang, Zheng, & Accorsi, 2013).
Mecanismo De Acción
Target of Action
The primary targets of Tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate are currently unknown. This compound is structurally similar to other carbamates, which are known to inhibit enzymes such as acetylcholinesterase . .
Mode of Action
It is known that carbamates typically work by inhibiting enzymes, leading to an accumulation of neurotransmitters in the synaptic cleft .
Biochemical Pathways
Based on the known effects of carbamates, it can be speculated that this compound may affect the cholinergic system by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
It is known that carbamates are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the known effects of carbamates, it can be speculated that this compound may lead to an overstimulation of the nervous system due to the accumulation of neurotransmitters in the synaptic cleft .
Propiedades
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydro-1,8-naphthyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-8-15-11-9(10)5-4-7-14-11/h4-5,7,10H,6,8H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNUYECCVVSORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone](/img/structure/B2535065.png)


![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)


![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)

![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)


